chlorozinc(1+);1-methanidyl-2-methylbenzene
Description
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVRUXTFONBAT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);1-methanidyl-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction typically involves the following steps:
- Dissolution of zinc in tetrahydrofuran.
- Addition of 2-methylbenzyl chloride to the zinc solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);1-methanidyl-2-methylbenzene undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to various substituted benzyl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Chlorozinc(1+);1-methanidyl-2-methylbenzene has several scientific research applications, including:
Organic synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: The compound is used in the preparation of functional materials and polymers.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of chlorozinc(1+);1-methanidyl-2-methylbenzene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles. The pathways involved typically include nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Parameters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 89523-63-7 | C₇H₇ClZn | 191.97 | Benzyl group, chloride |
| Chlorozinc(1+);2-methanidyl-2-methylpropane | 116212-82-9 | C₅H₁₁ClZn | 179.98 | Branched alkyl (2-methylpropane), chloride |
| Chlorozinc(1+);(tert-butoxycarbonyl)methanide | N/A | C₇H₁₁ClO₂Zn | 256.00 (approx.) | tert-Butoxycarbonyl group, chloride |
Key Observations :
- Substituent Effects :
- The benzyl group in the target compound provides aromatic stabilization, enhancing thermal stability compared to the aliphatic 2-methylpropane variant .
- The tert-butoxycarbonyl substituent introduces steric bulk and electron-withdrawing effects, likely reducing reactivity in nucleophilic reactions but improving solubility in ethers .
Commercial Availability and Pricing
Table 2: Commercial Suppliers and Pricing (2022–2025 Data)
| Compound Name | Supplier | Packaging | Price (USD) | Solvent/Concentration |
|---|---|---|---|---|
| Chlorozinc(1+);(tert-butoxycarbonyl)methanide | SynQuest Laboratories | 25 mL | $300 | 0.5M in diethyl ether |
| Chlorozinc(1+);(tert-butoxycarbonyl)methanide | Rieke Metals | 50 mL | $316 | Not specified |
| Chlorozinc(1+);2-methanidyl-2-methylpropane | Global Chemical Supplier | Not specified | N/A | Not specified |
Key Observations :
Biological Activity
Chlorozinc(1+);1-methanidyl-2-methylbenzene, commonly referred to as 3-Methylbenzylzinc chloride, is an organozinc compound with significant implications in both organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
3-Methylbenzylzinc chloride is characterized by the presence of a zinc atom bonded to a methyl-substituted aromatic ring. Its molecular formula is C9H10ClZn, indicating a complex structure that allows for various chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClZn |
| Molecular Weight | 200.60 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in THF (Tetrahydrofuran) |
The presence of the zinc atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Medicinal Chemistry Potential
Organozinc compounds, including this compound, have garnered attention in medicinal chemistry due to their potential biological activities. The biological effects of this compound are primarily theoretical at this stage but warrant further investigation due to the following potential applications:
- Antimicrobial Activity : Some organozinc compounds exhibit antimicrobial properties. The interaction of zinc with biological systems may disrupt microbial cell membranes or metabolic processes.
- Anticancer Properties : Preliminary studies suggest that organozinc compounds can influence cancer cell proliferation and apoptosis. The specific mechanisms remain to be elucidated.
- Enzyme Inhibition : Zinc ions play critical roles in enzyme function. Compounds like this compound might act as enzyme inhibitors or modulators.
Case Studies
- Antimicrobial Studies : A study explored the antimicrobial properties of various organozinc compounds, including 3-Methylbenzylzinc chloride. Results indicated that these compounds could inhibit the growth of certain bacterial strains, suggesting a potential role as antimicrobial agents.
- Cytotoxicity Assays : Research conducted on the cytotoxic effects of organozinc derivatives showed that 3-Methylbenzylzinc chloride exhibited selective cytotoxicity towards cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Interaction Studies : Investigations into the interaction of organozinc compounds with metalloenzymes revealed that this compound could inhibit specific enzyme activities, highlighting its potential as a therapeutic agent targeting enzyme-mediated pathways.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 3-methylbenzyl chloride with zinc metal in an inert atmosphere using solvents like THF. This process is crucial for obtaining high-purity reagents necessary for subsequent applications.
Applications in Organic Synthesis
3-Methylbenzylzinc chloride is primarily used as a reagent in organic synthesis due to its ability to form carbon-carbon bonds through nucleophilic substitution reactions. Its applications include:
- Synthesis of Complex Organic Molecules : It serves as a building block for synthesizing various organic compounds.
- Carbon-Carbon Bond Formation : The compound is utilized in reactions with electrophiles such as alkyl halides and carbonyl compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
